molecular formula C7H6ClNO3S B1591380 4-(Chlorosulfonyl)benzamide CAS No. 885526-86-3

4-(Chlorosulfonyl)benzamide

Cat. No. B1591380
M. Wt: 219.65 g/mol
InChI Key: YWMSSKBMOFPBDM-UHFFFAOYSA-N
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Description

4-(Chlorosulfonyl)benzamide (CSB) is an important synthetic intermediate used in many different industries, including pharmaceuticals, agrochemicals, and fine chemicals. CSB is a versatile reagent used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fine chemicals. CSB is a relatively inexpensive chemical, and it is readily available on the market. It has a wide range of applications, and its use has been increasing in recent years.

Scientific Research Applications

Synthesis of Benzamides

  • Scientific Field: Organic Chemistry
  • Application Summary: 4-(Chlorosulfonyl)benzamide can be used in the synthesis of benzamide derivatives . Benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
  • Methods of Application: The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) .
  • Results or Outcomes: This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .

Design and Synthesis of New Derivatives

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A new wave of 4-(2-nitrophenoxy)benzamide derivatives was designed and synthesized to fulfill the basic pharmacophoric features of DUB inhibitors .
  • Methods of Application: The molecular docking of the designed compounds against deubiquitinase enzymes of the aforementioned viruses was carried out .
  • Results or Outcomes: The results of this study are not specified in the source .

Antioxidant and Antibacterial Activities

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds were tested for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity .
  • Methods of Application: The analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .
  • Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Industrial Applications

  • Scientific Field: Industrial Chemistry
  • Application Summary: 4-(Chlorosulfonyl)benzamide is used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
  • Methods of Application: The specific methods of application in these industries are not specified in the source .
  • Results or Outcomes: The outcomes of these applications are not specified in the source .

properties

IUPAC Name

4-carbamoylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMSSKBMOFPBDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585361
Record name 4-Carbamoylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chlorosulfonyl)benzamide

CAS RN

885526-86-3
Record name 4-Carbamoylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-carbamoylbenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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